(+/-)-E-Homocamptothecin
Overview
Description
(+/-)-E-Homocamptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and has been extensively studied for its potential use in cancer therapy. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-E-Homocamptothecin involves several key steps, starting from camptothecin. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group to the camptothecin molecule.
Esterification: Conversion of the hydroxyl group to an ester.
Cyclization: Formation of the E-ring structure through a cyclization reaction.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(+/-)-E-Homocamptothecin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
(+/-)-E-Homocamptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The primary mechanism of action of (+/-)-E-Homocamptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. This compound stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
(+/-)-E-Homocamptothecin is often compared with other camptothecin derivatives, such as:
Topotecan: Another camptothecin derivative used in cancer therapy, known for its water solubility and ability to inhibit DNA topoisomerase I.
Irinotecan: A prodrug that is converted to its active form, SN-38, in the body. It is used to treat colorectal cancer and has a similar mechanism of action to this compound.
Uniqueness
The uniqueness of this compound lies in its enhanced stability and potency compared to other camptothecin derivatives. Its ability to form a stable complex with DNA topoisomerase I makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZRCINULFAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186668-40-6 | |
Record name | E-Homocamptothecin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186668406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-HOMOCAMPTOTHECIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33SH2P87CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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